Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a benzyl group, a formyl group, and an ethyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of benzylhydrazine with ethyl acetoacetate under acidic conditions, followed by formylation using formic acid or formylating agents like Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production. The use of automated reactors and real-time monitoring systems can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ethyl 1-benzyl-3-carboxyl-1H-pyrazole-4-carboxylate.
Reduction: Ethyl 1-benzyl-3-hydroxymethyl-1H-pyrazole-4-carboxylate.
Substitution: Ethyl 1-alkyl/aryl-3-formyl-1H-pyrazole-4-carboxylate.
Scientific Research Applications
Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within the target proteins, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-phenyl-3-formyl-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.
Ethyl 1-benzyl-3-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate is unique due to the presence of both a benzyl and a formyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate for synthesizing a wide range of bioactive compounds .
Properties
IUPAC Name |
ethyl 1-benzyl-3-formylpyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-14(18)12-9-16(15-13(12)10-17)8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHQZMPXVQNGDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196603 | |
Record name | Ethyl 3-formyl-1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501196603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40995-40-2 | |
Record name | Ethyl 3-formyl-1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40995-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-formyl-1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501196603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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